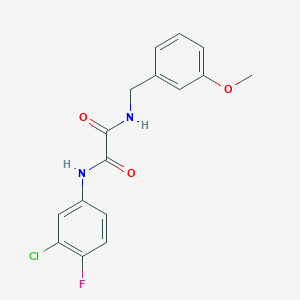

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3/c1-23-12-4-2-3-10(7-12)9-19-15(21)16(22)20-11-5-6-14(18)13(17)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKZSXQPLFFGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the following steps:

Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of Substituents: The chloro-fluorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of the aromatic rings with the oxalamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxybenzyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

Oxalamides share a common core structure (N1,N2-substituted oxalamide), but their biological and physicochemical properties are heavily influenced by substituents. Below is a comparison of the target compound with structurally related analogues:

†Calculated based on molecular formula.

Substituent Effects on Activity

- Methoxy Positioning : The 3-methoxybenzyl group in the target compound differs from the 4-methoxyphenethyl group in Compound 27. The meta-substitution may reduce steric hindrance compared to para-substitution, altering solubility or target affinity .

- Heterocyclic Substituents : Compounds like 24 (thiazolyl-piperidinyl) and GMC-2 (isoindolinyl) demonstrate how heterocycles can modulate antiviral or antimicrobial activity through π-π stacking or hydrogen bonding .

Medicinal Chemistry

- Enzyme Inhibition : Compound 28 inhibits stearoyl-CoA desaturase (SCD1) upon activation by CYP4F11, suggesting the target compound may share similar metabolic pathways .

- Antiviral Activity : Compound 24’s thiazole-piperidine moiety highlights the role of heterocycles in disrupting viral entry mechanisms .

Flavoring Agents

- S336 (–7) exemplifies oxalamides’ versatility, functioning as a flavor enhancer.

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C20H20ClFN2O4

- Molecular Weight : 406.8 g/mol

- CAS Number : 2034527-04-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes or proteins involved in disease processes.

Potential Targets

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or survival.

- Receptor Modulation : It could modulate receptors involved in neurotransmission or other signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxalamide derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains by targeting the MmpL3 protein, which is essential for the survival of mycobacterial species.

| Activity Type | Target Pathogen | Inhibition Concentration (IC50) |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.5 µM |

| Antimicrobial | Staphylococcus aureus | 1.2 µM |

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound possesses selective cytotoxic effects, particularly against:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxalamides, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential for development as a new antimicrobial agent .

Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This study supports further investigation into its use as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.